mk2 Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

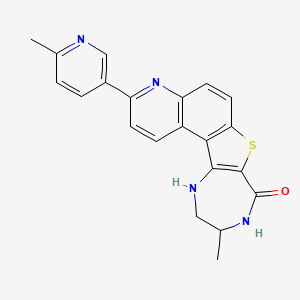

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWRPDHVGMHLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of MK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase, has emerged as a critical node in the inflammatory signaling cascade. Positioned downstream of p38 MAPK, MK2 activation is a pivotal event in the cellular response to stress and pro-inflammatory stimuli.[1][2] Consequently, the inhibition of MK2 has garnered significant attention as a promising therapeutic strategy for a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of MK2 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The p38/MK2 Signaling Axis: A Central Regulator of Inflammation

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in a variety of cellular processes, including inflammation, cell cycle regulation, and apoptosis.[5][6] Upon activation by cellular stressors such as cytokines (e.g., TNF-α, IL-1β), UV radiation, or osmotic shock, a cascade of phosphorylation events is initiated.[7] This culminates in the activation of p38 MAPK through phosphorylation by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[6][7]

Activated p38 MAPK then phosphorylates and activates its downstream substrate, MK2.[1] This phosphorylation event induces a conformational change in MK2, unmasking a nuclear export signal and facilitating the translocation of the active p38/MK2 complex from the nucleus to the cytoplasm.[8][9] In the cytoplasm, activated MK2 phosphorylates a range of substrates that play a direct role in the inflammatory response.

Key Downstream Substrates of MK2:

-

Tristetraprolin (TTP): MK2-mediated phosphorylation of TTP inhibits its ability to bind to and promote the degradation of AU-rich elements (AREs) within the 3'-untranslated region of pro-inflammatory cytokine mRNAs, such as TNF-α. This leads to increased stability and translation of these mRNAs, amplifying the inflammatory signal.[4]

-

Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27 by MK2 is involved in regulating actin cytoskeleton dynamics, which is important for cell migration and other cellular processes.[8] The phosphorylation status of HSP27 is often used as a biomarker for MK2 activity in cellular assays.

-

Other Substrates: MK2 has a number of other substrates that contribute to its diverse cellular functions, including transcription factors and other enzymes involved in cellular stress responses.[9]

Mechanism of Action of MK2 Inhibitors

MK2 inhibitors exert their effects by directly targeting the MK2 protein, thereby preventing the phosphorylation of its downstream substrates and attenuating the inflammatory cascade. These inhibitors can be broadly classified into two main categories based on their binding mechanism:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of MK2, competing with the endogenous ATP substrate. By occupying this site, they prevent the transfer of a phosphate (B84403) group from ATP to the serine/threonine residues of MK2's substrates.[2][10]

-

Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to a site on the MK2 protein distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that either prevents substrate binding or reduces its catalytic efficiency.

The inhibition of MK2 leads to a number of downstream consequences that collectively contribute to its anti-inflammatory effects:

-

Reduced Pro-inflammatory Cytokine Production: By preventing the stabilization of cytokine mRNAs, MK2 inhibitors significantly decrease the production and secretion of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][11]

-

Modulation of Cellular Migration: Through their effects on HSP27 and the actin cytoskeleton, MK2 inhibitors can impact cell migration, a process central to the inflammatory response.[8]

-

Abrogation of DNA Damage Repair: Some MK2 inhibitors have been shown to inhibit the p38/MK2-mediated signaling pathway that is involved in DNA damage repair. This has potential applications in cancer therapy, where they may sensitize tumor cells to DNA-damaging agents.[12]

Quantitative Data on MK2 Inhibitors

The potency of MK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the isolated MK2 enzyme by 50%.[13][14] The EC50 value, on the other hand, reflects the concentration needed to achieve 50% of the maximum inhibitory effect in a cell-based assay, such as measuring the inhibition of phospho-HSP27 or TNF-α production.[5][13]

| Inhibitor | Type | Target | IC50 | Cellular Assay | EC50 / Cellular IC50 | Reference |

| ATI-450 | ATP-Competitive | MK2 | - | p-HSP27 Inhibition (Human Whole Blood) | IC80: ~1.4x trough at 50mg BID | [8] |

| TNF-α Inhibition (Human Whole Blood) | IC80: ~1.4x trough at 50mg BID | [8] | ||||

| IL-1β Inhibition (Human Whole Blood) | IC80: ~2.2x trough at 50mg BID | [8] | ||||

| IL-8 Inhibition (Human Whole Blood) | IC80: ~2.3x trough at 50mg BID | [8] | ||||

| MK2-IN-1 | Non-ATP-Competitive | MK2 | 0.11 µM | p-HSP27 Inhibition | 0.35 µM | [5] |

| MK2-IN-3 | ATP-Competitive | MK2 | 0.85 nM | TNF-α Production (U937 cells) | 4.4 µM | [12] |

| Compound 11 | Irreversible | MK2 | 2.3 nM | - | - | [15] |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. mpbio.com [mpbio.com]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. dovepress.com [dovepress.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. nwlifescience.com [nwlifescience.com]

- 11. novamedline.com [novamedline.com]

- 12. benchchem.com [benchchem.com]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. researchgate.net [researchgate.net]

The Role of MAPK-Activated Protein Kinase 2 (MK2) in Inflammatory Diseases: A Technical Guide

Executive Summary: The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to stress and inflammation. However, direct inhibition of p38 MAPK has been met with challenges in clinical development due to significant toxicity and a loss of efficacy over time. Consequently, attention has shifted downstream to its key substrate, MAPK-activated protein kinase 2 (MK2). As a primary mediator of the inflammatory effects of p38, MK2 post-transcriptionally regulates the biosynthesis of critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. Targeting MK2 offers a more selective therapeutic strategy, potentially preserving the anti-inflammatory benefits of p38 pathway inhibition while mitigating the adverse effects associated with broad p38 signaling blockade. This guide provides a detailed overview of the MK2 signaling pathway, its role in prevalent inflammatory diseases, quantitative data on MK2 inhibitors, and key experimental protocols for its investigation.

The p38/MK2 Signaling Pathway: A Master Regulator of Inflammation

The p38/MK2 signaling axis is a highly conserved intracellular cascade activated by a multitude of extracellular stimuli, including pro-inflammatory cytokines and environmental stressors.[1] This pathway is a critical component of the innate immune response.[1]

Activation Cascade: The activation of MK2 is a multi-step process initiated by upstream stress signals. These signals activate a MAPK Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAPK Kinase (MAP2K), typically MKK3 or MKK6.[2] MKK3/6 then dually phosphorylates p38 MAPK on specific threonine and tyrosine residues within its activation loop.[3]

In resting cells, MK2 resides in the nucleus.[4] Upon activation, p38 MAPK translocates into the nucleus and phosphorylates MK2 at key regulatory sites.[1][5] This phosphorylation event exposes a nuclear export sequence on MK2, prompting the entire active p38/MK2 complex to shuttle into the cytoplasm.[5][6] In the cytoplasm, MK2 phosphorylates a host of downstream substrates that are pivotal to the inflammatory response.[7][8]

Key Downstream Substrates:

-

Tristetraprolin (TTP): MK2's primary role in inflammation is the post-transcriptional regulation of mRNAs containing AU-rich elements (AREs).[9][10] It achieves this by phosphorylating and inactivating TTP, an ARE-binding protein that promotes mRNA decay.[11][12]

-

Heat Shock Protein 27 (HSP27): Phosphorylation of HSP27 by MK2 is involved in cytoskeletal remodeling, which is essential for cell migration, a key process in the inflammatory response.[4][10]

-

Other Substrates: MK2 also phosphorylates various other proteins, including transcription factors and enzymes, that contribute to the complex cellular response to stress and inflammation.[5]

The rationale for targeting MK2 over its upstream activator, p38, is compelling. While p38 knockout mice are embryonically lethal, MK2 knockout mice are viable, fertile, and exhibit no major developmental defects, suggesting a better safety profile for MK2 inhibitors.[6] Furthermore, MK2 inhibition is expected to be more specific, affecting a narrower range of downstream targets primarily related to inflammation, whereas p38 inhibition can lead to broader, undesirable off-target effects.[13][14]

Mechanism of Cytokine Regulation via Tristetraprolin (TTP)

A primary mechanism by which the MK2 pathway drives inflammation is through the post-transcriptional regulation of pro-inflammatory cytokine mRNAs, most notably TNF-α.[9] This regulation hinges on the interaction between MK2 and Tristetraprolin (TTP).

In an unstimulated state, TTP binds to Adenylate-Uridylate (AU)-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of cytokine mRNAs.[15] This binding recruits deadenylase enzymes, which remove the poly(A) tail of the mRNA, leading to its rapid degradation and thereby suppressing cytokine production.[12]

Upon activation by p38, MK2 phosphorylates TTP at two key serine residues (S52 and S178 in mice).[16] This phosphorylation event has two major consequences:

-

It creates a binding site for 14-3-3 chaperone proteins. The resulting TTP/14-3-3 complex is unable to recruit deadenylases, thus preventing mRNA degradation.[12][17]

-

Phosphorylation facilitates the displacement of TTP from the ARE, allowing the mRNA-stabilizing protein HuR to bind. This exchange not only stabilizes the mRNA but also promotes its translation.[18]

The net result is a significant increase in the stability and translation of pro-inflammatory cytokine mRNAs, leading to a surge in cytokine production that fuels the inflammatory response.[19] Mice lacking MK2 exhibit a dramatic reduction (approximately 90%) in TNF-α production following an endotoxic challenge, highlighting the essential role of MK2 in this process.[9]

Role of MK2 in Specific Inflammatory Diseases

The p38/MK2 pathway has been implicated in a wide range of chronic inflammatory diseases.

-

Rheumatoid Arthritis (RA): The p38/MK2 pathway is a key driver of TNF-α and IL-6 production within the synovial tissue of RA patients.[1] Preclinical evidence is strong, as MK2-deficient mice are resistant to collagen-induced arthritis (CIA), a common animal model for RA, and show markedly lower levels of inflammatory cytokines.[1] Targeting MK2 is viewed as a promising strategy to overcome the clinical failures of p38 inhibitors in RA.[1] A phase IIa clinical trial of the MK2 inhibitor Zunsemetinib (ATI-450) in patients with moderate-to-severe RA demonstrated sustained anti-inflammatory effects.[20] However, a subsequent Phase 2b trial did not meet its primary or secondary efficacy endpoints, leading to the discontinuation of its development for RA.[21]

-

Inflammatory Bowel Disease (IBD): MK2 plays a significant role in the pathology of IBD, which includes Crohn's disease and ulcerative colitis.[22][23] Increased MK2 activity is observed in the inflamed intestinal tissues of Crohn's disease patients.[21][24] In mouse models, MK2 deficiency in myeloid cells significantly alleviates colon damage and inflammation.[22] Furthermore, MK2 is required for the production of reactive oxygen species (ROS) by neutrophils, a key contributor to mucosal damage in IBD.[22] Inhibition of MK2 in fibroblast-like cells has also been shown to reduce the chronic inflammation-induced fibrosis that is a serious complication of Crohn's disease.[25]

Quantitative Data on MK2 Inhibition

The development of small molecule inhibitors targeting MK2 has provided valuable tools for dissecting its function and offers therapeutic potential.

Table 1: In Vitro Potency of Selected MK2 Inhibitors

| Inhibitor | Target(s) | IC50 (MK2, enzymatic) | IC50 (Cellular TNF-α Production) | Reference(s) |

|---|---|---|---|---|

| PF-3644022 | MK2 | 3 - 5.2 nM | 160 nM (U937 cells) | [23][26] |

| MK2-IN-3 hydrate | MK2, MK3, MK5 | 0.85 nM | 4.4 µM (U937 cells) | [25][27] |

| Zunsemetinib (ATI-450) | MK2 Pathway | Not directly reported (pathway inhibitor) | Dose-dependent inhibition observed | [11] |

| CC-99677 | MK2 (covalent) | Not reported | Strong concentration-dependent inhibition | |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of MK2 Inhibition/Deficiency on Cytokine Production

| Condition | Model System | Cytokine(s) | % Reduction (approx.) | Reference |

|---|---|---|---|---|

| MK2 Knockout | LPS-challenged mice | TNF-α | ~90% | [9] |

| PF-3644022 | LPS-stimulated human whole blood | TNF-α | >50% (at 1.6 µM) | [23] |

| PF-3644022 | LPS-stimulated human whole blood | IL-6 | >50% (at 10.3 µM) | [23] |

| Zunsemetinib (ATI-450) | Phase IIa RA trial (patients) | hs-CRP | 42% (median) | [20] |

| Zunsemetinib (ATI-450) | Phase 1 trial (healthy volunteers) | TNF-α, IL-1β | >80% (at Cmax, 50mg BID) |

| CC-99677 | Phase 1 trial (healthy volunteers) | TNF-α | Sustained inhibition at >10mg dose | |

Key Experimental Protocols

In Vitro MK2 Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of MK2.

Objective: To determine the IC50 value of a test compound against recombinant MK2 kinase.

Materials:

-

Recombinant active MK2 enzyme

-

MK2-specific substrate peptide (e.g., a derivative of HSP27)

-

ATP (at Km concentration for MK2)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of MK2 enzyme diluted in Kinase Assay Buffer to each well.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to all wells to start the reaction.[18]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes. The exact time should be optimized to ensure the reaction is in the linear range.[18]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.

LPS-Induced TNF-α Production Assay in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of TNF-α in an inflammatory context.

Objective: To determine the cellular IC50 of a test compound for inhibiting TNF-α production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7, U937, or primary bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (serially diluted in DMSO)

-

96-well cell culture plates

-

Human or mouse TNF-α ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate macrophages in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well. Allow cells to adhere overnight.[2][27]

-

Compound Treatment: Pre-treat the cells by adding various concentrations of the test compound (or DMSO for vehicle control) to the wells. Typically, the final DMSO concentration should be ≤0.1%.

-

Incubation: Incubate the plate for 1-2 hours in a CO2 incubator.[25]

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce TNF-α production.[2][24] Do not add LPS to negative control wells.

-

Incubation: Incubate the plate for 4-6 hours. This time is typically sufficient to see peak TNF-α levels in the supernatant.[4]

-

Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using an ELISA kit, following the manufacturer’s protocol.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used in vivo model to evaluate the therapeutic potential of anti-inflammatory compounds for rheumatoid arthritis.

Objective: To assess the efficacy of a test compound in preventing or treating inflammatory arthritis in mice.

Materials:

-

Susceptible mouse strain (e.g., DBA/1J, 8-10 weeks old)

-

Type II Collagen (bovine or chicken)

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M Acetic Acid

-

Test compound formulated for oral or parenteral administration

-

Syringes and needles for immunization and dosing

-

Calipers for paw measurement

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion by mixing Type II collagen (dissolved in acetic acid) with an equal volume of CFA to a final collagen concentration of 1-2 mg/mL.

-

Anesthetize a DBA/1J mouse.

-

Inject 100 µL of the emulsion subcutaneously at the base of the tail.[1]

-

-

Booster Immunization (Day 21):

-

Prepare a similar emulsion, but substitute CFA with IFA.

-

Anesthetize the mouse and administer a 100 µL subcutaneous booster injection at a different site near the base of the tail.[1]

-

-

Treatment Regimen:

-

Begin administration of the test compound or vehicle control. This can be done prophylactically (starting from Day 0 or Day 21) or therapeutically (starting after the onset of clinical signs). Dosing is typically performed daily.

-

-

Clinical Scoring (Starting ~Day 24):

-

Monitor mice 3-4 times per week for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4, where:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or swelling in one digit.

-

2 = Obvious erythema and swelling.

-

3 = Severe erythema and swelling affecting the entire paw.

-

4 = Maximum inflammation with ankylosis.

-

-

The maximum score per mouse is 16. Measure paw thickness with calipers as an additional quantitative measure.

-

-

Endpoint Analysis (e.g., Day 42-56):

-

At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and anti-collagen antibody titers.

-

Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis: Compare the mean arthritis scores, disease incidence, paw thickness, and histological scores between the treatment and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for quantitative measures).

Conclusion

MAPK-activated protein kinase 2 is a pivotal downstream effector of the p38 MAPK pathway, acting as a critical node in the regulation of inflammatory cytokine production. Its central role in stabilizing key pro-inflammatory mRNAs, particularly TNF-α, through the phosphorylation of TTP, firmly establishes it as a high-value target for therapeutic intervention in a host of inflammatory diseases. The viability of MK2-deficient mice, in contrast to the embryonic lethality of p38 knockouts, suggests that targeting MK2 may offer a superior safety and specificity profile. While clinical development of MK2 inhibitors has faced setbacks, the strong preclinical evidence continues to support the rationale for targeting this kinase. Further development of highly selective and potent MK2 inhibitors remains a promising avenue for creating novel treatments for rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.

References

- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. researchgate.net [researchgate.net]

- 6. chondrex.com [chondrex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MK2 deficiency decreases mortality in male mice during the inflammatory phase after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. CC-99677, a novel, oral, selective covalent this compound, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aclaris Therapeutics Announces Top-line Results from 12-Week Phase 2b Trial of Oral Zunsemetinib (ATI-450) for Moderate to Severe Rheumatoid Arthritis and Provides Corporate Update | Aclaris Therapeutics, Inc. [investor.aclaristx.com]

- 20. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. PF 3644022 | MK2 | Tocris Bioscience [tocris.com]

- 25. benchchem.com [benchchem.com]

- 26. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the this compound ATI-450 in Healthy Subjects: A Placebo-Controlled, Randomized Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

The p38/MK2 Signaling Pathway: A Double-Edged Sword in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) and its downstream substrate, MAPK-activated protein kinase 2 (MK2), form a critical signaling axis that plays a complex and often contradictory role in the landscape of cancer. Activated by a myriad of cellular stressors, including inflammation, oxidative stress, and DNA damage, the p38/MK2 pathway can act as both a tumor suppressor and a promoter of malignancy, depending on the cellular context, tumor type, and the nature of the stimulus. This guide provides a comprehensive technical overview of the p3e8/MK2 signaling pathway in cancer, with a focus on its core components, regulation, and downstream effects, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Signaling Pathway: A Cascade of Stress-Activated Kinases

The p38 MAPK pathway is a three-tiered kinase cascade, evolutionarily conserved and integral to intracellular signal transduction.[1] The activation of this pathway is initiated by a wide range of extracellular and intracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K or MKK). Finally, the activated MKK dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its full activation.[2]

There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most ubiquitously expressed and extensively studied isoform.[3] The primary activators of p38 are MKK3 and MKK6.[4] Upon activation, p38 MAPK can phosphorylate a plethora of downstream substrates, including transcription factors and other protein kinases.[5]

A key downstream effector of p38α is MK2 (also known as MAPKAPK2).[6] The interaction between p38α and MK2 is crucial for the nuclear export of p38α, thereby influencing the subcellular localization and activity of both kinases.[6][7] Activated MK2, in turn, phosphorylates a range of substrates involved in cell cycle regulation, inflammation, and mRNA stability.[6]

The Dichotomous Role of p38/MK2 in Cancer

The functional output of p38/MK2 signaling in cancer is highly context-dependent, with evidence supporting both tumor-suppressive and pro-tumorigenic roles.[4][8]

Tumor Suppressive Functions: The tumor suppressor activity of the p38 pathway is often linked to its ability to induce cell cycle arrest, apoptosis, and cellular senescence in response to oncogenic stress.[9][10] For instance, activation of p38 can inhibit Ras-induced transformation.[11] Furthermore, p38-mediated activation of the tumor suppressor p53 plays a crucial role in its anti-cancer effects.[12]

Pro-Tumorigenic Functions: Conversely, in established tumors, the p38/MK2 pathway can promote cancer progression, invasion, and metastasis.[1][4] This pathway is a key regulator of inflammatory cytokine production in the tumor microenvironment, which can foster tumor growth and angiogenesis.[6][13] Moreover, p38/MK2 signaling can enhance the stability of mRNAs encoding for pro-inflammatory and pro-angiogenic factors, such as TNF-α and VEGF, by phosphorylating and inactivating mRNA-destabilizing proteins like tristetraprolin (TTP).[13][14] The pathway has also been implicated in mediating cell migration and invasion.[15]

The role of the p38/MK2 pathway in the DNA damage response (DDR) further highlights its complexity. In response to genotoxic stress, p38 can be activated by ATM and ATR kinases.[7] This activation can lead to cell cycle arrest, providing time for DNA repair. However, this can also contribute to chemoresistance by allowing cancer cells to survive DNA-damaging agents.[4]

Quantitative Data Summary

The expression and activity of p38 MAPK and MK2 vary across different cancer types, and numerous small molecule inhibitors targeting these kinases have been developed. The following tables summarize key quantitative data related to the p38/MK2 pathway in cancer.

Table 1: p38 MAPK and MK2 Expression and Alteration in Selected Cancers

| Cancer Type | p38 MAPK (MAPK14) Expression | MK2 (MAPKAPK2) Expression | Genetic Alterations (p38/MK2) | Reference |

| Glioma | Upregulated, correlates with tumor grade | Upregulated | Low mutation frequency | [16] |

| Breast Cancer | Upregulated in metastatic tumors | Overexpressed | Low mutation frequency | [12] |

| Lung Cancer | Variable | Upregulated in NSCLC | Low mutation frequency | [12] |

| Colorectal Cancer | Variable | Upregulated | Low mutation frequency | [17] |

| Prostate Cancer | Upregulated | Upregulated | Low mutation frequency | [12] |

Note: Expression levels are generally reported as relative to normal tissue. Genetic alteration data is based on broad cancer genomics studies, which indicate a low frequency of direct mutations in p38 and MK2 genes across many cancers.[7]

Table 2: IC50 Values of Selected p38 and MK2 Inhibitors in Cancer Cell Lines

| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Ralimetinib (LY2228820) | p38α/β | Multiple | Varies by cell line | [7] |

| SB203580 | p38α/β | NCI-H69 (SCLC) | ~1-5 | [18] |

| BIRB 796 | p38α/β/γ/δ | Multiple | Varies by cell line | [3] |

| MK2-IN-3 | MK2 | Breast Cancer Cells | Varies by cell line | [3] |

| CMPD1 | MK2 | Breast Cancer Cells | ~0.33 | [6] |

IC50 values can vary significantly depending on the assay conditions and the specific cancer cell line used.

Experimental Protocols

Studying the p38/MK2 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of p38 and MK2 Phosphorylation

This protocol is for the detection of activated (phosphorylated) p38 and MK2 in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as required (e.g., with a stimulus or inhibitor). Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[10]

In Vitro Kinase Assay for p38 Activity

This non-radioactive assay measures the ability of p38 to phosphorylate a substrate.

Materials:

-

Active p38 kinase

-

Kinase substrate (e.g., ATF-2 fusion protein)

-

Kinase assay buffer

-

ATP

-

Assay plates (e.g., 96-well)

-

Antibody to detect phosphorylated substrate (e.g., anti-phospho-ATF-2)

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate or a luminescent ADP detection kit)

-

Plate reader

Procedure:

-

Reaction Setup: In each well of the assay plate, add the kinase assay buffer, active p38 kinase, and the substrate. If testing an inhibitor, add it at this stage.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction (e.g., by adding EDTA or a specific reagent from a kit).

-

Detection of Phosphorylation: Detect the amount of phosphorylated substrate using an antibody-based method (similar to a Western blot or ELISA) or by measuring ADP production using a luminescent assay.[4][19]

-

Data Analysis: Quantify the signal and, if testing an inhibitor, calculate the IC50 value.[6]

Transwell Cell Migration Assay

This assay measures the chemotactic migration of cancer cells.

Materials:

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well plates

-

Serum-free cell culture medium

-

Chemoattractant (e.g., medium with 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727) or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency and serum-starve them overnight.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with the fixation solution. Stain the fixed cells with crystal violet.

-

Quantification: Wash the inserts and allow them to dry. Count the number of migrated cells in several fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.[1][9][20]

Conclusion

The p38/MK2 signaling pathway represents a highly complex and multifaceted signaling network in cancer. Its ability to both suppress and promote tumorigenesis underscores the importance of context in its biological functions. For researchers and drug development professionals, a thorough understanding of this pathway's intricate regulation and downstream effects is paramount for the development of effective and targeted cancer therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of the p38/MK2 pathway and for the development of novel therapeutic strategies that can tip the balance of its activity towards a tumor-suppressive outcome. While direct inhibition of p38 has faced challenges in clinical trials, targeting downstream effectors like MK2 or employing combination therapies may offer more promising avenues for therapeutic intervention.[21] Continued research into the context-dependent roles of the p38/MK2 pathway will be crucial for unlocking its full therapeutic potential in the fight against cancer.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Cell migration -Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTCOCL [bio-protocol.org]

- 3. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. An interplay between the p38 MAPK pathway and AUBPs regulates c-fos mRNA stability during mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 21. youtube.com [youtube.com]

Downstream Targets of MK2 Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase, operates downstream of the p38 MAPK signaling cascade. This pathway is a central regulator of cellular responses to stress and inflammatory stimuli. The activation of MK2 triggers a phosphorylation cascade that modulates a diverse array of cellular processes, including inflammation, cell cycle progression, apoptosis, and mRNA stability. Consequently, MK2 and its downstream targets have emerged as critical areas of investigation for understanding disease pathogenesis and for the development of novel therapeutics, particularly in the context of inflammatory diseases and cancer.

This technical guide provides a comprehensive overview of the known downstream targets of MK2 phosphorylation, presents quantitative data where available, details key experimental protocols for the identification and validation of MK2 substrates, and visualizes the intricate signaling pathways and experimental workflows.

Data Presentation: Downstream Targets of MK2 Phosphorylation

| Substrate | Phosphorylation Site(s) | Cellular Process | Functional Consequence of Phosphorylation | References |

| Tristetraprolin (TTP) | Ser52, Ser178 | mRNA Stability | Phosphorylation of TTP by MK2 leads to its binding by 14-3-3 proteins, which inhibits its mRNA-destabilizing activity. This results in the stabilization of mRNAs containing AU-rich elements (AREs), such as TNF-α mRNA. | [1] |

| Heat Shock Protein 27 (HSP27) | Ser15, Ser78, Ser82 | Cytoskeletal Dynamics, Cell Migration | MK2-mediated phosphorylation of HSP27 regulates its chaperone activity and its role in actin polymerization, thereby influencing cell migration and cytoskeletal organization. | [1] |

| Heterogeneous nuclear ribonucleoprotein A0 (hnRNP A0) | mRNA Stability | Phosphorylation by MK2 is thought to regulate the function of hnRNP A0 in mRNA processing and stability. | [2] | |

| 5-Lipoxygenase (5-LO) | Ser271 | Inflammation | Phosphorylation of 5-LO by MK2 enhances its enzymatic activity, leading to the increased production of pro-inflammatory leukotrienes. | |

| Cdc25B/C | Ser323 (Cdc25B) | Cell Cycle | MK2-mediated phosphorylation of Cdc25B/C contributes to the G2/M cell cycle checkpoint arrest in response to cellular stress. | [1] |

| Serum Response Factor (SRF) | Gene Transcription | MK2 can phosphorylate SRF, influencing its transcriptional activity and the expression of target genes involved in cell growth and differentiation. | ||

| Poly(A)-binding protein 1 (PABP1) | mRNA Translation | Phosphorylation of PABP1 by MK2 may modulate its function in mRNA translation and stability. | ||

| Akt/PKB | Ser473 | Cell Survival | MK2 has been shown to phosphorylate Akt at Ser473, a key activating phosphorylation site, thereby promoting cell survival signals.[3] | [3] |

| ATF-2 | Thr71 | Gene Transcription | MK2 can contribute to the phosphorylation of the transcription factor ATF-2, regulating its activity in response to stress signals.[3] | [3] |

Experimental Protocols

In Vitro Kinase Assay for MK2 Activity

This protocol describes a method to measure the kinase activity of MK2 using a recombinant substrate and radiolabeled ATP.

Materials:

-

Active recombinant MK2 enzyme

-

Recombinant substrate (e.g., HSP27)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the Kinase Assay Buffer, a known amount of active MK2, and the recombinant substrate.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity.

Immunoprecipitation-Kinase Assay

This protocol allows for the measurement of the activity of endogenous MK2 from cell lysates.[4]

Materials:

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-MK2 antibody

-

Protein A/G agarose (B213101) beads

-

Kinase Assay Buffer

-

Recombinant substrate (e.g., HSP27)

-

ATP solution and [γ-³²P]ATP

Procedure:

-

Cell Lysis: Lyse cells in ice-cold Cell Lysis Buffer.[4]

-

Immunoprecipitation: Incubate the cell lysate with an anti-MK2 antibody for 2-4 hours at 4°C with gentle rotation.[4]

-

Capture Immune Complexes: Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[4]

-

Washing: Pellet the beads by centrifugation and wash them three times with Cell Lysis Buffer and twice with Kinase Assay Buffer.[4]

-

Kinase Assay: Resuspend the beads in Kinase Assay Buffer containing the recombinant substrate and the ATP/[γ-³²P]ATP mixture.

-

Incubation and Detection: Follow steps 3-7 from the In Vitro Kinase Assay protocol.

Phosphoproteomic Analysis for MK2 Substrate Identification

This protocol outlines a general workflow for identifying MK2 substrates using mass spectrometry-based phosphoproteomics.[5]

Materials:

-

Cell culture reagents

-

MK2 inhibitor or siRNA against MK2

-

Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl pH 8.5 with protease and phosphatase inhibitors)

-

DTT and iodoacetamide

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Treat cells with or without an this compound or transfect with siRNA against MK2. Lyse the cells in urea-based Lysis Buffer.[5]

-

Protein Digestion: Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using trypsin.[6]

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture using TiO2 or Fe-IMAC affinity chromatography.[5]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the phosphopeptides using database search algorithms. Compare the phosphoproteomes of the MK2-inhibited/depleted samples with the control samples to identify phosphosites that are significantly downregulated, indicating they are potential MK2 substrates.[7]

Western Blot for MK2 Substrate Validation

This protocol is used to validate a putative MK2 substrate identified through other means.[8][9]

Materials:

-

Cell Lysis Buffer

-

Primary antibodies: anti-phospho-substrate (specific to the MK2 phosphorylation site), anti-total-substrate, and anti-MK2.

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Treat cells to activate the p38/MK2 pathway (e.g., with a stressor like anisomycin (B549157) or UV) with or without an this compound. Lyse the cells.[8]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[8]

-

Immunoblotting:

-

Detection: Detect the chemiluminescent signal using an imaging system.[8]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total substrate protein and MK2 to confirm equal loading and successful MK2 inhibition.[8]

Mandatory Visualization

Signaling Pathways

Caption: The p38/MK2 signaling pathway activated by stress and cytokines.

Experimental Workflows

Caption: Generalized workflow for an in vitro kinase assay.

References

- 1. The Mitogen-Activated Protein Kinase (MAPK)-Activated Protein Kinases MK2 and MK3 Cooperate in Stimulation of Tumor Necrosis Factor Biosynthesis and Stabilization of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate-based kinase activity inference identifies MK2 as driver of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 7. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role of MK2 in Cytokine mRNA Stability and Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pro-inflammatory cytokines is a tightly regulated process, critical for a robust immune response but also implicated in the pathology of numerous inflammatory diseases. A key regulatory hub in this process is the p38 mitogen-activated protein kinase (MAPK) pathway, and its downstream substrate, MAPK-activated protein kinase 2 (MK2). MK2 plays a pivotal role in the post-transcriptional regulation of cytokine production, primarily by controlling the stability and translation of cytokine messenger RNA (mRNA). This technical guide provides an in-depth exploration of the molecular mechanisms by which MK2 governs cytokine expression, with a focus on mRNA stability and translational control. We will delve into the core signaling pathways, present quantitative data on the effects of MK2 on mRNA half-life, and provide detailed experimental protocols for studying these processes.

Core Concepts: The p38/MK2 Signaling Axis and AU-Rich Element-Mediated Decay

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory signals like lipopolysaccharide (LPS).[1] Once activated, p38 MAPK phosphorylates and activates MK2.[2] A primary function of the p38/MK2 signaling axis is to regulate the stability of mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs).[3][4] AREs are potent cis-acting elements that target mRNAs for rapid degradation. Many pro-inflammatory cytokine mRNAs, such as those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF), contain AREs and are therefore inherently unstable.[5][6]

The stability of these ARE-containing mRNAs is largely controlled by a family of ARE-binding proteins (AUBPs). A key destabilizing AUBP is Tristetraprolin (TTP).[5][6] TTP binds to AREs and recruits the cellular deadenylation machinery, initiating the degradation of the mRNA transcript.[7][8]

MK2 exerts its stabilizing effect by directly phosphorylating TTP.[7][8] This phosphorylation event has two major consequences:

-

Inhibition of TTP's mRNA-destabilizing activity: Phosphorylated TTP is unable to efficiently recruit the deadenylase complexes, thereby preventing the degradation of the bound mRNA.[7][8]

-

Creation of a 14-3-3 binding site: Phosphorylation of TTP creates a docking site for 14-3-3 proteins. The binding of 14-3-3 proteins is thought to sequester TTP, further preventing it from promoting mRNA decay.

In essence, the activation of the p38/MK2 pathway acts as a molecular switch, converting TTP from a pro-degradation to an anti-degradation factor, thus leading to the stabilization of cytokine mRNAs and a subsequent increase in cytokine production.

Data Presentation: Quantitative Effects of the p38/MK2 Pathway on Cytokine mRNA Stability

The impact of the p38/MK2 pathway on the stability of cytokine mRNAs can be quantified by measuring their half-lives in the presence and absence of p38 or MK2 activity. The following tables summarize key findings from the literature.

| Cytokine | Cell Type | Condition | mRNA Half-life | Reference |

| IL-6 | Mouse Embryonic Fibroblasts (MEFs) | p38α+/+ | 4.6 hours | [9] |

| p38α-/- | 1.9 hours | [9] | ||

| IL-6 | Osteoblastic cells | IL-1β stimulated | >120 minutes | [1] |

| IL-1β stimulated + p38 inhibitor (SB203580) | <25 minutes | [1] | ||

| IL-10 | Bone Marrow-Derived Macrophages (BMDMs) | Wild-type | 1.6 hours | [10] |

| TTP-/- | 3.6 hours | [10] |

These data clearly demonstrate that the inhibition of the p38 MAPK pathway or the absence of its downstream effector target, TTP, leads to a significant reduction in the half-life of key cytokine mRNAs.

The Role of MK2 in Translational Control

Beyond its role in mRNA stability, the p38/MK2 pathway also actively promotes the translation of cytokine mRNAs. This is achieved through a complex interplay of RNA-binding proteins and the regulation of the translation initiation machinery.

The TTP/HuR Switch

Another critical ARE-binding protein is HuR (Hu-antigen R), which, in contrast to TTP, generally acts to stabilize and promote the translation of its target mRNAs.[3][11] Evidence suggests that TTP and HuR can compete for binding to the same AREs.[12][13] The p38/MK2-mediated phosphorylation of TTP is thought to decrease its affinity for AREs, thereby favoring the binding of HuR.[3] This switch from a TTP-bound (translationally repressed) state to a HuR-bound (translationally active) state is a key mechanism for enhancing cytokine protein synthesis.

Regulation of the Translation Initiation Machinery

The p38/MK2 pathway can also influence the general translation machinery. One important downstream target is the MAP kinase-interacting kinase (Mnk1), which is phosphorylated and activated by p38 MAPK.[14][15] Mnk1, in turn, phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[14][16] eIF4E is a key component of the eIF4F complex, which is responsible for binding the 5' cap of mRNAs and initiating translation. Phosphorylation of eIF4E is generally associated with enhanced translation of a subset of mRNAs, including those involved in inflammatory responses.[17][18][19]

Visualization of Signaling Pathways and Experimental Workflows

p38/MK2 Signaling Pathway Regulating mRNA Stability

Caption: The p38/MK2 pathway stabilizes ARE-containing mRNAs by phosphorylating TTP.

Experimental Workflow for mRNA Stability Assay

Caption: Workflow for determining mRNA half-life using a transcriptional inhibitor.

Logical Relationship of TTP and HuR in Translational Control

References

- 1. p38 MAPK Regulates IL-1β Induced IL-6 Expression Through mRNA Stability in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38/MK2-Driven Exchange between Tristetraprolin and HuR Regulates AU–Rich Element–Dependent Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research platform: Decoding mRNA decay in inflammation [rna.tbi.univie.ac.at]

- 5. The roles of TTP and BRF proteins in regulated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TTP-mediated regulation of mRNA stability in immune cells contributes to adaptive immunity, immune tolerance and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatic mRNA Turnover Mutants Implicate Tristetraprolin in the Interleukin-3 mRNA Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HuR controls apoptosis and activation response without effects on cytokine 3’ UTRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38α Stabilizes Interleukin-6 mRNA via Multiple AU-rich Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide Analysis Identifies Interleukin-10 mRNA as Target of Tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MKP-1 mRNA Stabilization and Translational Control by RNA-Binding Proteins HuR and NF90 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel mRNA Targets for Tristetraprolin (TTP) Identified by Global Analysis of Stabilized Transcripts in TTP-Deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity [frontiersin.org]

- 18. Phosphorylation of Eukaryotic Translation Initiation Factor 4E and Eukaryotic Translation Initiation Factor 4E-binding Protein (4EBP) and Their Upstream Signaling Components Undergo Diurnal Oscillation in the Mouse Hippocampus: IMPLICATIONS FOR MEMORY PERSISTENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorylation of Eukaryotic Translation Initiation Factor 4E Is Critical for Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of the p38-MK2 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) and its downstream substrate, MAPK-activated protein kinase 2 (MK2), form a critical signaling nexus implicated in a multitude of cellular processes, most notably the inflammatory response.[1][2] Dysregulation of the p38-MK2 pathway is a hallmark of numerous inflammatory diseases and cancers, making this protein complex a prime target for therapeutic intervention. A thorough understanding of the structural and molecular underpinnings of the p38-MK2 interaction is therefore paramount for the rational design of novel inhibitors. This technical guide provides a comprehensive overview of the structural biology of the p38-MK2 complex, detailing their interaction, the signaling cascade they orchestrate, and the experimental methodologies employed to elucidate their function.

The p38-MK2 Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress (e.g., UV radiation, osmotic shock), and pathogens.[3][4] Upon activation, a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[4][5] These MAPKKs then dually phosphorylate p38α on threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its catalytic activation.[6]

Activated p38α, in turn, phosphorylates and activates its downstream substrate, MK2.[1] In resting cells, p38α and MK2 form a stable, inactive complex within the nucleus.[7] The formation of this complex is crucial for the subsequent phosphorylation of MK2 by p38α at three key residues: Thr222, Ser272, and Thr334.[1][7] This phosphorylation event induces a conformational change in MK2, exposing a nuclear export signal (NES) and leading to the translocation of the entire p38-MK2 complex to the cytoplasm.[1][7] In the cytoplasm, the active p38-MK2 complex phosphorylates a host of downstream targets, thereby regulating mRNA stability, protein synthesis, and cytoskeletal dynamics, ultimately culminating in a pro-inflammatory cellular response.

Caption: The p38-MK2 signaling cascade from extracellular stimuli to cellular response.

Structural Insights into the p38-MK2 Interaction

The high-affinity interaction between p38α and MK2 is a prerequisite for efficient MK2 phosphorylation and activation. X-ray crystallography studies of the p38α-MK2 complex have provided detailed atomic-level insights into this crucial protein-protein interaction. The crystal structure reveals a "head-to-head" arrangement where the N-terminal and C-terminal lobes of both kinases face each other.[8]

A key determinant of the high-affinity binding is the C-terminal region of MK2, which contains a docking domain that interacts with a corresponding docking groove on p38α.[1] Specifically, a peptide sequence within the C-terminus of MK2 (residues 370-400) is essential for this tight binding.[1] This docking interaction is critical for the proper positioning of MK2's activation loop for phosphorylation by p38α. The interface between the two kinases is extensive, involving numerous hydrophobic and electrostatic interactions.

Quantitative Data on p38-MK2 Interaction

The affinity of the p38-MK2 interaction has been quantified by various biophysical methods, yielding dissociation constants (Kd) in the low nanomolar range, indicative of a very stable complex.

| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |

| p38α and MK2 (full-length) | Isothermal Titration Calorimetry (ITC) | 2.5 nM | [1] |

| Active p38α and inactive MK2 | Surface Plasmon Resonance (SPR) | 6.3 nM | [1] |

| Active p38α and active MK2 | Surface Plasmon Resonance (SPR) | 60 nM | [1] |

| p38α and MK2 (370-400) peptide | Surface Plasmon Resonance (SPR) | 8-20 nM | [1] |

Structural Data from X-ray Crystallography

Several crystal structures of the p38-MK2 complex have been solved, providing a static snapshot of their interaction. These structures have been instrumental in understanding the molecular basis of their association and have guided the development of inhibitors targeting the p38-MK2 interface.

| PDB ID | Description | Resolution (Å) | Reference |

| 2OZA | Unphosphorylated p38α in complex with MK2 | 2.70 | [4] |

| 4TYH | Ternary complex of p38α, MK2, and an inhibitor | 3.00 | [3][4] |

| 6TCA | Phosphorylated p38α and MK2 complex with an inhibitor | 3.70 | [9] |

Experimental Protocols for Studying the p38-MK2 Complex

A variety of experimental techniques are employed to investigate the structural and functional aspects of the p38-MK2 complex. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

Co-IP is a powerful technique to demonstrate the physical interaction between p38 and MK2 within a cellular context.

Protocol:

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with appropriate stimuli to activate the p38 pathway if desired.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate (Optional):

-

To reduce non-specific binding, incubate the lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add a primary antibody specific for either p38 or MK2 to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both p38 and MK2 to confirm their co-precipitation.

-

Caption: A generalized workflow for co-immunoprecipitation of the p38-MK2 complex.

In Vitro Kinase Assay to Measure p38 Activity on MK2

This assay directly measures the ability of p38 to phosphorylate MK2 in a controlled, cell-free environment.

Protocol:

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 100 µM ATP).

-

In a microcentrifuge tube, combine recombinant active p38α and recombinant inactive MK2.

-

Include a negative control with no p38α.

-

-

Initiate Reaction:

-

Start the phosphorylation reaction by adding [γ-³²P]ATP or using a non-radioactive method with a phospho-specific antibody.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated MK2.

-

If using a non-radioactive method, transfer the proteins to a membrane and probe with a phospho-specific antibody against the p38 phosphorylation sites on MK2 (e.g., phospho-MK2 Thr334).

-

Conclusion

The intricate interplay between p38 and MK2 is a cornerstone of inflammatory signaling. The detailed structural and quantitative data, coupled with robust experimental methodologies, have provided a deep understanding of this critical protein complex. This knowledge is not only fundamental to cell biology but also serves as a vital roadmap for the development of targeted therapeutics aimed at modulating the p38-MK2 signaling axis for the treatment of a wide range of human diseases. Continued research into the dynamics of this complex and its interaction with other cellular components will undoubtedly unveil further avenues for therapeutic intervention.

References

- 1. Molecular basis of MAPK-activated protein kinase 2:p38 assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the molecular basis of MK2-p38α signaling complex assembly: insights into protein-protein interaction by molecular dynamics and free energy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

MK2 as a Therapeutic Target in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase downstream of p38 MAPK, has emerged as a high-value therapeutic target. MK2 activation in glial cells, particularly microglia and astrocytes, is a pivotal event that drives the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. These cytokines perpetuate a cycle of neuroinflammation, contributing to neuronal damage, synaptic dysfunction, and cognitive decline.

Targeting MK2 offers a more refined therapeutic strategy compared to the broad inhibition of its upstream activator, p38 MAPK. Clinical trials of p38 inhibitors have been hampered by off-target effects and a phenomenon known as tachyphylaxis (a rapid decrease in drug response). By focusing on MK2, it is possible to selectively block the pro-inflammatory cytokine production pathway while avoiding the broader physiological roles of p38, potentially leading to a safer and more effective therapeutic profile. Preclinical studies using MK2 knockout mice and selective small molecule inhibitors have demonstrated significant reductions in neuroinflammation, amelioration of disease pathology, and improved functional outcomes in various neurodegenerative models. This guide provides a comprehensive overview of the MK2 signaling pathway, its role in neuroinflammation, quantitative data on current inhibitors, and detailed experimental protocols for its investigation.

The p38/MK2 Signaling Pathway in Neuroinflammation

The p38/MK2 signaling cascade is a central pathway in the cellular response to stress and inflammatory stimuli. In the central nervous system (CNS), this pathway is robustly activated in microglia and astrocytes in response to pathological triggers such as amyloid-β (Aβ) oligomers, α-synuclein aggregates, or lipopolysaccharide (LPS).[1][2]

The activation sequence is as follows:

-

Upstream Activation: Extracellular stressors or pro-inflammatory cytokines activate upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPKKs, primarily MKK3 and MKK6.

-

p38 MAPK Phosphorylation: MKK3/6 directly phosphorylates p38 MAPK at threonine and tyrosine residues within its activation loop, leading to its activation.[1]

-

MK2 Activation: In its inactive state, MK2 resides in the nucleus. Activated p38 MAPK translocates to the nucleus and phosphorylates MK2 at several sites, including Threonine 334.[1] This phosphorylation event unmasks a nuclear export signal, causing the active p38/MK2 complex to shuttle to the cytoplasm.

-

Downstream Substrate Phosphorylation: In the cytoplasm, the active MK2 phosphorylates a range of substrates that regulate inflammation. A primary mechanism is the post-transcriptional regulation of pro-inflammatory cytokine mRNA. MK2 phosphorylates tristetraprolin (TTP), an AU-rich element (ARE)-binding protein. This phosphorylation inactivates TTP, preventing it from binding to and promoting the degradation of the mRNAs of cytokines like TNF-α and IL-6.[3] MK2 also phosphorylates Heat Shock Protein 27 (HSP27), which modulates actin dynamics and can influence inflammatory processes.[4]

This stabilization of mRNA leads to a significant and sustained increase in the translation and secretion of pro-inflammatory cytokines, amplifying the neuroinflammatory response.[1][5]

Role of MK2 in Neurodegenerative Diseases

Elevated expression and activation of MK2 are consistently observed in preclinical models of major neurodegenerative disorders and are correlated with disease pathology.

-

Alzheimer's Disease (AD): In AD models, soluble Aβ oligomers activate the p38/MK2 pathway in microglia and astrocytes.[1] This leads to the overproduction of inflammatory mediators that can exacerbate both amyloid and tau pathology.[1] MK2 activation is correlated with Aβ deposition, microglial activation, and cytokine upregulation in transgenic AD mice.[1] Inhibition or genetic deletion of MK2 in AD models has been shown to reduce neuroinflammation, decrease cytokine levels, and ameliorate cognitive deficits.[1][6]

-

Parkinson's Disease (PD): Neuroinflammation is a key contributor to the progressive loss of dopaminergic neurons in the substantia nigra in PD. Aggregates of α-synuclein can activate microglia via Toll-like receptors, triggering the p38/MK2 cascade and subsequent release of neurotoxic cytokines.[2] MK2-deficient mice are protected against neuroinflammation and the loss of dopaminergic neurons in the MPTP-induced model of PD.[7]

-

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by demyelination and inflammation in the CNS. The p38/MK2 pathway is implicated in the differentiation and function of pathogenic T cells (e.g., Th1 and Th17) and the activation of microglia and macrophages that mediate tissue damage.[3] Targeting MK2 is therefore considered a potential therapeutic strategy for MS and other inflammatory autoimmune diseases.[3][8]

Therapeutic Inhibition of MK2

The rationale for targeting MK2 is to achieve a more specific anti-inflammatory effect than p38 inhibition, thereby avoiding dose-limiting toxicities and tachyphylaxis.[3][9] Several small molecule and peptide inhibitors of MK2 are in various stages of development.

Quantitative Data on Select MK2 Inhibitors

The following tables summarize publicly available data on the potency and efficacy of key MK2 inhibitors.

Table 1: In Vitro Potency of MK2 Inhibitors

| Compound | Type | Target | Assay Type | Potency (IC50/EC50/Ki) | Reference(s) |

| PF-3644022 | Small Molecule | MK2 | Biochemical (Ki) | 3 nM | [7][10] |

| MK2 | Biochemical (IC50) | 5.2 nM | [11] | ||

| TNF-α Production | Cellular (U937) | 160 nM | [7][10][11] | ||

| TNF-α Production | Cellular (Human W.B.) | 1.6 µM | [7][10] | ||

| IL-6 Production | Cellular (Human W.B.) | 10.3 µM | [7][10] | ||

| CC-99677 | Small Molecule | MK2 | Biochemical (IC50) | 156.3 nM | [2] |

| (Gamcemetinib) | (Covalent) | MK2 | Cellular (EC50) | 89 nM | [2] |

| MK2-IN-1 HCl | Small Molecule | MK2 | Biochemical (IC50) | 0.11 µM | [12] |

| (Non-ATP Comp.) | p-HSP27 | Cellular (EC50) | 0.35 µM | [12] | |

| ATI-450 | Small Molecule | p38/MK2 Pathway | N/A | Not Reported | [13][14] |

| (Zunsemetinib) | |||||

| MMI-0100 | Peptide | MK2 | N/A | Not Reported | [15][16] |

Table 2: In Vivo & Clinical Efficacy Data for MK2 Inhibitors

| Compound | Model / Population | Dosing | Key Efficacy Results | Reference(s) |

| PF-3644022 | Rat LPS-induced TNF-α | Oral | ED50 = 6.9 mg/kg | [7][10] |

| Rat SCW-induced Arthritis | Oral | ED50 = 20 mg/kg (paw swelling) | [7][10] | |

| CC-99677 | Healthy Volunteers | 10 - 150 mg daily (oral) | Linear pharmacokinetics; sustained reduction of TNF-α, IL-6, and chemokines. | [17] |

| ATI-450 | Healthy Volunteers | 10 - 100 mg (SAD) | Dose-proportional PK; T½ = 9-12 hrs; marked inhibition of TNFα, IL-1β, IL-6, IL-8. | [6][18] |

| (Zunsemetinib) | RA Patients (Phase 2a) | 50 mg BID (oral) | Mean DAS28-CRP reduction of 2.0; 60% ACR20 response; >40% median hsCRP reduction. | [19] |

| MMI-0100 | Mouse Aβ/LPS Neuroinflammation | Intranasal | Ameliorated memory deficits; suppressed activation of astrocytes/microglia; decreased TNF-α, IL-6, IL-1β. Showed ability to cross the BBB. | [6] |

Note: The clinical development of ATI-450 (Zunsemetinib) for rheumatoid arthritis was discontinued (B1498344) due to a lack of efficacy in a Phase 2b trial, though the Phase 2a data demonstrated proof-of-concept for target engagement.[20]

Key Experimental Protocols

In Vitro MK2 Kinase Activity Assay

This protocol determines the direct inhibitory effect of a compound on MK2 enzymatic activity. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is proportional to kinase activity.

Methodology:

-

Reagent Preparation: Prepare kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5; 10 mM MgCl2; 2.5 mM DTT). Prepare solutions of recombinant active MK2 enzyme and a suitable substrate, such as recombinant human HSP27.[1] Prepare a stock solution of ATP.

-

Compound Preparation: Create a serial dilution of the test inhibitor (e.g., from 10 µM to 0.1 nM) in kinase buffer. Include a vehicle-only (DMSO) control.

-

Reaction Setup: In a 96- or 384-well white opaque plate, add the diluted inhibitor or vehicle. Add the MK2 enzyme and HSP27 substrate solution. Pre-incubate at room temperature for 15-30 minutes to allow inhibitor binding.[1]

-